![molecular formula C21H16FN3O4 B2494636 N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide CAS No. 1203150-99-5](/img/structure/B2494636.png)
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide
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Overview
Description
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide, also known as BDBDB, is a synthetic compound that has been studied extensively for its potential use in scientific research. This compound has shown promising results in various studies, including its ability to inhibit protein-protein interactions and its potential as a therapeutic agent for cancer.
Scientific Research Applications
Nonlinear Optical Applications
The compound has been synthesized and studied for its third order nonlinear optical properties . The nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated, suggesting promising nonlinear optical applications . These applications could include dynamic image processing, frequency conversion, optical computing, optical parametric oscillations, electro-optic modulation, and optical switching .
Molecular Properties Prediction
The compound has been used in QSAR studies, which are an essential tool for designing more potent drugs . The new motifs were predicted for their drug likeness and ADME studies . All the derivatives obey Lipinski’s rule of five and have good bioactive scores .
Detection of Heavy Metal Ions
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach . A sensitive and selective Pb 2+ sensor was developed .
Anticancer Activity
A series of 1-benzo dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Antitumor Evaluation
The compound has been used in the preliminary mechanism of the inhibitory effect via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target enzymes such as histone deacetylase (hdac) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Compounds with similar structures have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O4/c22-15-6-2-1-5-14(15)20(26)24-16-7-3-4-8-17(16)25-21(27)23-13-9-10-18-19(11-13)29-12-28-18/h1-11H,12H2,(H,24,26)(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMHKOKXKSFKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide |
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